2-(Methanesulfinyl)-5-methyl-1,3-oxazole
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Overview
Description
Oxazole, 5-methyl-2-(methylsulfinyl)- is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of a methylsulfinyl group at the 2-position and a methyl group at the 5-position of the oxazole ring imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of oxazole, 5-methyl-2-(methylsulfinyl)- can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . Industrial production methods often utilize flow chemistry techniques to enhance reaction efficiency and safety .
Chemical Reactions Analysis
Oxazole, 5-methyl-2-(methylsulfinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include dimethylformamide for formylation and manganese dioxide for oxidation . Major products formed from these reactions include sulfone and sulfide derivatives, which have distinct chemical and biological properties.
Scientific Research Applications
Oxazole, 5-methyl-2-(methylsulfinyl)- has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and is used in the development of new chemical entities.
Mechanism of Action
The mechanism of action of oxazole, 5-methyl-2-(methylsulfinyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The presence of the methylsulfinyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Oxazole, 5-methyl-2-(methylsulfinyl)- can be compared with other similar compounds such as:
2-(3´-pyridyl)-5-phenyloxazole: Known for its antimycobacterial activity.
2,5-diphenyloxazole: Exhibits significant antitubercular properties.
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
The uniqueness of oxazole, 5-methyl-2-(methylsulfinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives.
Properties
CAS No. |
62124-55-4 |
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Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
5-methyl-2-methylsulfinyl-1,3-oxazole |
InChI |
InChI=1S/C5H7NO2S/c1-4-3-6-5(8-4)9(2)7/h3H,1-2H3 |
InChI Key |
GQRJYPGJHFIZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)S(=O)C |
Origin of Product |
United States |
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